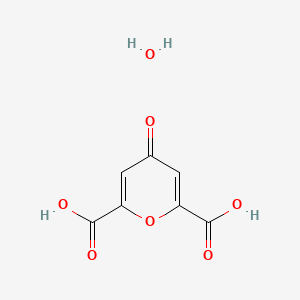

Chelidonic acid monohydrate

Description

The exact mass of the compound Chelidonic acid monohydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Chelidonic acid monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chelidonic acid monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-oxopyran-2,6-dicarboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O6.H2O/c8-3-1-4(6(9)10)13-5(2-3)7(11)12;/h1-2H,(H,9,10)(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZJAKSEIQOKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=CC1=O)C(=O)O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6003-94-7 | |

| Record name | Chelidonic Acid Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery, Isolation, and Scientific Significance of Chelidonic Acid Monohydrate from Chelidonium majus

This technical guide provides a comprehensive overview of chelidonic acid monohydrate, a bioactive γ-pyrone derived from the greater celandine plant, Chelidonium majus. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical discovery, modern isolation protocols, biosynthetic origins, and the significant pharmacological activities of this promising natural product.

Historical Context and Discovery

The journey of chelidonic acid from a botanical curiosity to a molecule of significant scientific interest began in the 19th century. In 1839, Joseph M. A. Probst first identified this unique compound within extracts of Chelidonium majus[1]. This initial discovery was followed by the first detailed study of the acid in 1846 by Joseph Udo Lerch, who further characterized its properties[1]. These pioneering efforts, conducted before the advent of modern spectroscopic and chromatographic techniques, laid the groundwork for over a century of research into the chemistry and pharmacology of this fascinating heterocyclic organic acid[1].

Chelidonium majus, a perennial herb in the Papaveraceae family, has a long history of use in traditional European and Asian medicine, often for ailments of the skin and digestive system[2]. The plant is characterized by its vibrant yellow-orange latex, which is a rich source of various bioactive compounds, including a wide array of isoquinoline alkaloids alongside chelidonic acid[1][3].

Biosynthesis of Chelidonic Acid in Chelidonium majus

Chelidonic acid is a secondary metabolite, and understanding its biosynthesis provides insight into its accumulation in Chelidonium majus. The formation of chelidonic acid is an elegant example of how plants utilize primary metabolites to construct complex chemical scaffolds. The biosynthesis of this γ-pyrone involves the condensation of a three-carbon unit and a four-carbon unit derived from primary metabolism. Isotopic labeling studies have indicated that glucose, ribose, and carbon dioxide are effective precursors, suggesting a pathway linked to the photosynthetic reduction cycle. Notably, aromatic amino acids and acetate have been shown to be poor precursors, ruling out several common biosynthetic routes to cyclic compounds.

The proposed biosynthetic pathway begins with precursors from the pentose phosphate pathway and glycolysis. Specifically, a C4 fragment from the pentose phosphate pool condenses with phosphoenolpyruvate (PEP), a key intermediate in glycolysis. This is followed by a series of reactions including dehydration, dehydrogenation, ring closure, and decarboxylation to yield the final chelidonic acid structure.

Caption: Proposed biosynthetic pathway of chelidonic acid.

Isolation and Purification of Chelidonic Acid Monohydrate

The successful isolation of chelidonic acid from Chelidonium majus is a multi-step process that requires careful optimization of extraction and purification parameters. The choice of methodology is dictated by the desired purity and scale of the final product.

Rationale Behind Experimental Choices in Extraction and Purification

Understanding the purpose of each step in the isolation process is crucial for troubleshooting and optimization.

-

Solvent Selection: The choice of solvent is paramount for efficient extraction. Polar solvents like ethanol and methanol are often employed due to the polar nature of chelidonic acid. The addition of water to the organic solvent can enhance the extraction of more polar compounds. The principle of "like dissolves like" governs this selection; the polar carboxyl and ketone groups of chelidonic acid make it more soluble in polar solvents.

-

pH Adjustment: The acidity or basicity of the extraction medium can significantly impact the solubility and stability of the target compound. Chelidonic acid, being an acidic compound, is more soluble in its salt form at higher pH values. Conversely, it will precipitate out of the solution at a lower pH. This property is often exploited during purification.

-

Temperature Control: Higher temperatures generally increase the solubility of compounds and the efficiency of extraction. However, excessively high temperatures can lead to the degradation of thermolabile compounds. Therefore, a balance must be struck to maximize yield without compromising the integrity of the chelidonic acid.

-

Chromatographic Techniques: Column chromatography is a powerful tool for separating chelidonic acid from other phytochemicals in the crude extract. The choice of stationary phase (e.g., silica gel, polyamide) and mobile phase (a solvent or mixture of solvents) is critical. For polar compounds like chelidonic acid, a polar stationary phase is often used with a mobile phase of increasing polarity to elute the compounds based on their affinity for the stationary phase.

-

Recrystallization: This is a final purification step that relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the impure chelidonic acid is prepared in a suitable solvent at an elevated temperature and then allowed to cool slowly. As the solution cools, the solubility of the chelidonic acid decreases, and it crystallizes out, leaving the impurities in the solution.

Detailed Experimental Protocol for Isolation

The following protocol is a synthesized and optimized procedure for the isolation of chelidonic acid monohydrate from the aerial parts of Chelidonium majus.

Materials:

-

Dried and powdered aerial parts of Chelidonium majus

-

80% Methanol (MeOH)

-

Distilled water

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper)

-

Glassware (beakers, flasks, separating funnel)

Step-by-Step Methodology:

-

Extraction:

-

Macerate 100 g of dried, powdered Chelidonium majus aerial parts in 1 L of 80% methanol at room temperature for 48 hours with occasional stirring. The high methanol concentration ensures the efficient extraction of chelidonic acid and other polar to moderately polar compounds.

-

Filter the mixture through a Büchner funnel. The solid plant material is known as the marc.

-

Re-extract the marc twice more with 500 mL of 80% methanol for 24 hours each time to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 500 mL of distilled water.

-

Adjust the pH of the aqueous solution to approximately 9-10 with 2M NaOH. This converts the acidic chelidonic acid into its more water-soluble salt form.

-

Perform liquid-liquid extraction with an equal volume of ethyl acetate (3 x 500 mL) in a separating funnel to remove less polar and neutral compounds, such as many of the alkaloids. The chelidonate salt will remain in the aqueous phase.

-

Collect the aqueous phase and carefully acidify it to a pH of 1-2 with concentrated HCl. This will protonate the chelidonate, causing the less water-soluble chelidonic acid to precipitate.

-

Cool the acidified solution in an ice bath for at least one hour to maximize precipitation.

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold distilled water to remove any remaining water-soluble impurities.

-

-

Silica Gel Column Chromatography:

-

Dry the precipitate and dissolve it in a minimal amount of methanol.

-

Prepare a silica gel column packed in a hexane:ethyl acetate gradient.

-

Load the dissolved sample onto the column.

-

Elute the column with a stepwise gradient of increasing ethyl acetate in hexane. Start with a low polarity mixture (e.g., 90:10 hexane:ethyl acetate) and gradually increase the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing chelidonic acid.

-

Combine the pure fractions and evaporate the solvent.

-

-

Recrystallization:

-

Dissolve the solid obtained from column chromatography in a minimal amount of hot water or a methanol-water mixture.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.

-

Collect the needle-like crystals of chelidonic acid monohydrate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Caption: Workflow for the isolation of chelidonic acid.

Comparison of Extraction Methods

While the detailed protocol above describes a robust method for obtaining pure chelidonic acid, other extraction techniques can be employed, each with its own advantages and disadvantages.

| Extraction Method | Principle | Advantages | Disadvantages |

| Maceration | Soaking the plant material in a solvent at room temperature for an extended period. | Simple, requires minimal specialized equipment, suitable for thermolabile compounds. | Time-consuming, may result in lower extraction efficiency compared to other methods. |

| Soxhlet Extraction | Continuous extraction with a hot solvent. The solvent is repeatedly vaporized and condensed over the plant material. | More efficient than maceration, requires less solvent in the long run. | Can degrade heat-sensitive compounds, requires specialized glassware. |

| Ultrasonic-Assisted Extraction (UAE) | Uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration. | Faster extraction times, increased efficiency, can be performed at lower temperatures. | Requires an ultrasonic bath or probe, potential for localized heating. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, leading to rapid extraction. | Very fast, highly efficient, reduced solvent consumption. | Requires a specialized microwave extractor, potential for uneven heating. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent. | Highly selective, yields very pure extracts, solvent is easily removed. | High initial equipment cost, may not be efficient for highly polar compounds like chelidonic acid without a co-solvent. |

Pharmacological Significance and Mechanism of Action

Chelidonic acid has garnered significant attention for its diverse pharmacological activities, with its anti-inflammatory properties being particularly well-documented.

Overview of Biological Activities

| Biological Activity | Description |

| Anti-inflammatory | Inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α. It also suppresses the activation of key inflammatory mediators like NF-κB and caspase-1.[4][5] |

| Antimicrobial | Shows activity against various bacteria and fungi. |

| Anticancer | Has demonstrated cytotoxic effects against certain cancer cell lines. |

| Analgesic | Exhibits mild pain-relieving properties. |

| CNS Sedative | Has a calming effect on the central nervous system. |

Anti-inflammatory Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of chelidonic acid is its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines.

In an unstimulated cell, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by an inflammatory signal (e.g., a pathogen-associated molecular pattern or a pro-inflammatory cytokine), a cascade of events leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes, such as those for IL-6 and TNF-α.

Chelidonic acid has been shown to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[6] This, in turn, suppresses the expression of NF-κB-dependent pro-inflammatory genes. Additionally, chelidonic acid has been found to inhibit the activation of caspase-1, another important mediator of inflammation.[4][5]

Caption: Chelidonic acid's inhibition of the NF-κB pathway.

Conclusion

Chelidonic acid monohydrate, a historically significant natural product from Chelidonium majus, continues to be a molecule of great interest to the scientific community. Its unique γ-pyrone structure, biosynthesized from primary metabolites, and its potent pharmacological activities, particularly its anti-inflammatory effects via the inhibition of the NF-κB pathway, make it a promising candidate for further drug development. The methodologies for its isolation and purification have evolved from classical chemical techniques to more advanced chromatographic and spectroscopic methods, allowing for the efficient production of high-purity material for research. This guide provides a solid foundation for researchers and drug development professionals to understand and harness the therapeutic potential of this remarkable compound.

References

-

Henschke, H. (1888). Ueber einige Alkaloide aus Chelidonium majus. Archiv der Pharmazie, 226(15-16), 618-641. [Link]

-

Kim, D. S., Kim, S. J., Kim, M. C., Jeon, Y. D., Um, J. Y., & Hong, S. H. (2012). The therapeutic effect of chelidonic acid on ulcerative colitis. Biological & pharmaceutical bulletin, 35(5), 666-671. [Link]

-

Lee, Y. C., Kim, S. H., Roh, S. S., Choi, Y. J., & Lee, J. C. (2007). Suppressive effect of Chelidonium majus methanol extract in knee joint, collagen-induced arthritis in mice. Journal of ethnopharmacology, 111(3), 618-623. [Link]

-

Li, W., Liu, Y., Su, M., Wu, J., Zhang, Y., & Wang, Q. (2017). Chelidonine inhibits TNF-α-induced inflammation by suppressing the NF-κB pathways in HCT116 cells. Phytotherapy Research, 31(12), 1937-1944. [Link]

-

Malcolm, M. J., & Gear, J. R. (1971). The biosynthesis of chelidonic acid. Canadian journal of biochemistry, 49(4), 412-416. [Link]

-

Mishra, A., & Sharma, A. K. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Natural Product Communications, 13(12), 1934578X1801301230. [Link]

-

Probst, J. M. A. (1839). Beschreibung und Darstellungsweise einiger bei der Analyse des Chelidonium majus neu aufgefundenen Stoffe. Annalen der Pharmacie, 29(2), 113-131. [Link]

-

Shin, H. J., Kim, H. L., Kim, S. J., Chung, W. S., Kim, S. S., & Um, J. Y. (2011). Inhibitory effects of chelidonic acid on IL-6 production by blocking NF-κB and caspase-1 in HMC-1 cells. Immunopharmacology and immunotoxicology, 33(4), 614-619. [Link]

-

Singh, R., & Kumar, S. (2022). A Brief Review on Pharmacological Efficacy of Chelidonic Acid. ResearchGate. [Link]

-

Vina Nha Trang. (2025). Solvent Extraction Method: Principles, Applications, And Advantages. Vina Nha Trang. [Link]

-

Wikipedia contributors. (2023). Chelidonic acid. Wikipedia, The Free Encyclopedia. [Link]

-

Zhang, L., Wang, Y., & Yang, B. (2018). Chelidonine suppresses LPS-Induced production of inflammatory mediators through the inhibitory of the TLR4/NF-κB signaling pathway in RAW264. 7 macrophages. Biomedicine & Pharmacotherapy, 107, 1151-1159. [Link]

-

Zielińska, S., Matkowski, A., & Grynkiewicz, G. (2018). Greater Celandine's Ups and Downs—21 Centuries of Medicinal Uses of Chelidonium majus From the Viewpoint of Today's Pharmacology. Frontiers in pharmacology, 9, 299. [Link]

-

European Medicines Agency. (2011). Assessment report on Chelidonium majus L., herba. [Link]

-

Gorgani, L., Mohammadi, M., Najafpour, G. D., & Nikzad, M. (2017). High-Content Analysis of Chelidonine and Berberine from Iranian Chelidonium majus L. Ecotypes in Different Ontogenetical Stages Using Various Methods of Extraction. Journal of Agricultural Science and Technology, 19(1), 199-210. [Link]

-

Petruczynik, A., Waksmundzka-Hajnos, M., Michniowski, T., Plech, T., Tuzimski, T., Szewczyk, K., Wianowska, D., & Dawidowicz, A. L. (2008). (PDF) Qualitative and quantitative determination of main alkaloids of Chelidonium majus L. using thin-layer chromatographic—densitometric method. ResearchGate. [Link]

-

Sharifi-Rad, J., Quispe, C., Herrera-Bravo, J., Akram, M., Abba, S., Kon-Kow, C., ... & Martins, N. (2021). (PDF) The Cultivation of Chelidonium majus L. Increased the Total Alkaloid Content and Cytotoxic Activity Compared with Those of Wild-Grown Plants. ResearchGate. [Link]

-

Wikipedia contributors. (2023). Chelidonic acid. Wikipedia, The Free Encyclopedia. [Link]

-

Zare, H., Gholizadeh, M., & Ganjali, M. R. (2023). Investigating the Effects of Chelidonic Acid on Oxidative Stress-Induced Premature Cellular Senescence in Human Skin Fibroblast Cells. MDPI. [Link]

-

Zielińska, S., Jezierska-Domaradzka, A., Wójciak-Kosior, M., Sowa, I., & Matkowski, A. (2018). Greater Celandine's Ups and Downs−21 Centuries of Medicinal Uses of Chelidonium majus From the Viewpoint of Today's Pharmacology. Frontiers in pharmacology, 9, 299. [Link]

-

Aakash Institute. (n.d.). Solvent Extraction. Aakash Institute. [Link]

-

Cole-Parmer. (2018). 3 Easy Steps for Safe Solvent Extraction. Cole-Parmer Blog. [Link]

-

Naghiu, A., Furtuna, F. P., & Olah, N. K. (2025). CHEMICAL CHARACTERIZATION AND DETERGENT POTENTIAL OF CHELIDONIUM MAJUS EXTRACTS. ResearchGate. [Link]

-

Sharifi-Rad, J., Quispe, C., Butnariu, M., Rotiu, G. D., Dima, L., Al-Shwyeh, H. A., ... & Martins, N. (2021). (PDF) The Cultivation of Chelidonium majus L. Increased the Total Alkaloid Content and Cytotoxic Activity Compared with Those of Wild-Grown Plants. ResearchGate. [Link]

-

Singh, R., & Kumar, S. (2022). A Brief Review on Pharmacological Efficacy of Chelidonic Acid. ResearchGate. [Link]

-

European Medicines Agency. (2011). Assessment report on Chelidonium majus L., herba. [Link]

-

Makieieva, N., Kupka, T., Spaleniak, G., Korchowiec, J., Rachiy, B., Lis, T., ... & Korchowiec, B. (2022). (PDF) Experimental and theoretical characterization of chelidonic acid structure. ResearchGate. [Link]

-

Mondal, J., Panigrahi, A. K., & Khuda-Bukhsh, A. R. (2015). Chelidonium majus L.(Greater celandine)–A Review on its Phytochemical and Therapeutic Perspectives. Journal of Pharmacognosy and Phytochemistry, 3(6). [Link]

-

Varghese, E., Busselberg, D., & Samuel, S. M. (2023). Investigating the Effects of Chelidonic Acid on Oxidative Stress-Induced Premature Cellular Senescence in Human Skin Fibroblast Cells. MDPI. [Link]

-

Zhang, L., Wang, Y., & Yang, B. (2018). Chelidonine suppresses LPS-Induced production of inflammatory mediators through the inhibitory of the TLR4/NF-κB signaling pathway in RAW264. 7 macrophages. Biomedicine & Pharmacotherapy, 107, 1151-1159. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Alkaloids in Chelidonium majus L: a review of its phytochemistry, pharmacology and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Solvent Extraction: Introduction, Principle, Process, Selection of Solvents, Procedure, Applications, Practice Problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 5. Inhibitory effects of chelidonic acid on IL-6 production by blocking NF-κB and caspase-1 in HMC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chelidonine inhibits TNF-α-induced inflammation by suppressing the NF-κB pathways in HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources, Biosynthesis, and Therapeutic Potential of Chelidonic Acid Beyond Celandine

Abstract

Chelidonic acid, a γ-pyrone dicarboxylic acid, has emerged as a molecule of significant interest to the pharmaceutical and scientific communities. Historically associated with Greater Celandine (Chelidonium majus), its diverse pharmacological profile, including anti-inflammatory, neuroprotective, and immunomodulatory activities, necessitates a broader exploration of its natural availability. This technical guide provides a comprehensive overview of the natural sources of chelidonic acid beyond celandine, with a focus on their identification, and the methodologies for extraction and characterization. Furthermore, we delve into the current understanding of its biosynthetic pathway and explore its promising therapeutic applications, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Rising Profile of a Versatile Phytochemical

Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) is a heterocyclic organic compound that forms the structural backbone for a variety of bioactive molecules.[1] While its presence in Chelidonium majus has been known for over a century, recent research has unveiled a wider distribution in the plant kingdom and a spectrum of pharmacological effects that position it as a promising scaffold for novel therapeutic agents.[2][3] Its ability to modulate key signaling pathways involved in inflammation and neurotransmission underscores its potential in addressing a range of pathological conditions, from neurodegenerative diseases to allergic disorders.[4][5][6]

This guide moves beyond the traditional association with celandine to provide an in-depth analysis of alternative, and potentially more abundant or sustainable, natural sources of this valuable compound. We will dissect the methodologies required to isolate and purify chelidonic acid, explore its biochemical synthesis in plants, and critically evaluate its therapeutic promise.

Natural Occurrence of Chelidonic Acid Beyond Chelidonium majus

While Chelidonium majus remains a well-documented source, a survey of botanical diversity reveals other significant reservoirs of chelidonic acid.[7] These alternative sources are crucial for ensuring a sustainable supply for research and potential commercialization, mitigating reliance on a single plant species.

The Asparagales Order: A Hotspot for Chelidonic Acid

Phylogenetic studies have identified the order Asparagales as a significant repository of chelidonic acid.[1] Within this diverse order, two families, in particular, stand out:

-

Asphodelaceae: This family, which includes the well-known genus Aloe, is a promising area for bioprospecting. While comprehensive quantitative data across the family is still emerging, the presence of chelidonic acid has been noted.[8]

-

Agavoideae: This subfamily, which includes genera like Agave and Yucca, also contains species that produce chelidonic acid.[9][10] Given the economic importance of some of these plants, their waste streams could represent a valuable source of this compound.

Saussurea controversa: A High-Yielding Source

One of the most significant discoveries in recent years is the identification of Saussurea controversa, a member of the Asteraceae family, as a potent source of chelidonic acid. Studies have reported a remarkable yield of 122 mg of chelidonic acid per gram of plant extract, making it a highly attractive alternative to celandine.[7]

Other Documented Plant Sources

Beyond these major families, chelidonic acid has been identified in other, seemingly unrelated, plant species, suggesting a more widespread, albeit less concentrated, distribution. Notably, its presence has been reported in Zea mays (maize).

Microbial Sources: An Emerging Frontier

The exploration of microbial sources for high-value plant secondary metabolites is a rapidly advancing field. Endophytic fungi, which reside within plant tissues, are known to produce a diverse array of bioactive compounds, sometimes mirroring the chemistry of their host.[11] Research into the endophytic fungi of Chelidonium majus has been initiated to determine if they can be cultured to produce chelidonic acid independently of the host plant.[12][13][14] While conclusive evidence of high-yield production is still pending, this avenue holds considerable promise for sustainable and scalable production through fermentation. Currently, there is a lack of substantial evidence for bacterial production of chelidonic acid.[15]

Quantitative Overview of Natural Sources

The concentration of chelidonic acid can vary significantly between species and even within different tissues of the same plant. The following table summarizes the currently available quantitative data.

| Plant Species | Family | Plant Part | Reported Yield | Reference(s) |

| Saussurea controversa | Asteraceae | Leaves | 122 mg/g of extract | [7] |

| Chelidonium majus | Papaveraceae | Whole Plant | Varies | [15][16] |

| Leucojum aestivum | Amaryllidaceae | Cell Culture | Detected | [4] |

Note: This table is not exhaustive and represents currently available data. Further quantitative studies are needed for a more complete picture.

Methodologies for Extraction, Isolation, and Characterization

The successful isolation of chelidonic acid from plant matrices requires a systematic approach, beginning with efficient extraction and followed by robust purification and characterization techniques. The choice of methodology is dictated by the source material and the desired purity of the final product.

General Principles of Extraction

As an organic acid, the extraction of chelidonic acid is governed by its polarity and solubility. General methods for extracting organic acids from plant material often involve:

-

Solvent Selection: Polar solvents such as methanol, ethanol, or water are typically employed. Acidification of the solvent can enhance the extraction of acidic compounds.[17][18]

-

Extraction Technique: Maceration, Soxhlet extraction, and ultrasound-assisted extraction are common methods. The choice depends on the scale of extraction and the lability of the compound.[8]

-

Initial Purification: An initial acid-base extraction can be employed to separate acidic compounds from neutral and basic components of the crude extract.[19]

Detailed Protocol: Isolation from Saussurea controversa

This protocol is based on the successful isolation of chelidonic acid from the leaves of Saussurea controversa.[7]

Step 1: Extraction

-

Air-dry the leaves of Saussurea controversa.

-

Macerate the dried plant material in 40% ethanol at a 1:10 (w/v) ratio.

-

Perform the extraction three times at 80°C for 1 hour each.

-

Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a concentrated aqueous residue.

-

Dry the aqueous residue to yield the crude extract.

Step 2: Initial Fractionation

-

Dissolve the dried extract in water. A white precipitate, which is a calcium complex of chelidonic acid, will form.

-

Separate the precipitate by filtration.

-

Wash the precipitate with water.

-

The aqueous solution can be further subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., chloroform, ethyl acetate, n-butanol) to isolate other compounds.

Step 3: Purification by Column Chromatography

-

Dissolve the precipitate (calcium chelidonate) in a minimal amount of a suitable solvent.

-

Load the dissolved sample onto a polyamide column.

-

Elute the column with a gradient of ethanol in water, starting from 5% and gradually increasing to 50%.

-

Collect the fractions and monitor for the presence of chelidonic acid using an appropriate analytical technique (e.g., TLC or HPLC).

-

Combine the fractions containing pure chelidonic acid.

Step 4: Recrystallization (for High Purity)

-

Dissolve the isolated chelidonic acid in hot methanol.

-

Add concentrated hydrochloric acid to the methanolic solution.

-

Allow the solution to cool slowly. Chelidonic acid will crystallize as fine needles.

-

Collect the crystals by filtration and dry them.

Analytical Characterization

Unequivocal identification and quantification of chelidonic acid rely on a combination of spectroscopic and chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry (MS) detector is the method of choice for the quantification of chelidonic acid in plant extracts. A reversed-phase C18 column with a gradient elution of an acidified aqueous mobile phase and an organic modifier (e.g., methanol or acetonitrile) typically provides good separation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for the structural elucidation of the isolated compound, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, confirming its molecular formula.

Biosynthesis of Chelidonic Acid

The biosynthesis of γ-pyrones, including chelidonic acid, in plants is a complex process that is not yet fully elucidated. However, tracer studies have provided significant insights into the metabolic precursors and the general pathway.[20] The formation of the γ-pyrone ring is believed to proceed through a pathway involving intermediates from both the pentose phosphate pathway and glycolysis.[3][4][14][21]

Current evidence suggests a biosynthetic route that involves the condensation of phosphoenolpyruvate (PEP), a key intermediate in glycolysis, with a pentose phosphate.[4] This is followed by a series of reactions including dehydration, dehydrogenation, and ring closure to form the pyran ring. A final decarboxylation step leads to the formation of chelidonic acid.

The specific enzymes catalyzing each of these steps are still under investigation. Identifying and characterizing these enzymes will be crucial for future metabolic engineering efforts to enhance chelidonic acid production in plants or microbial hosts.

Pharmacological Activities and Therapeutic Potential

Chelidonic acid exhibits a remarkable range of biological activities, making it a highly attractive candidate for drug development.[3][4][11] Its therapeutic potential spans several key areas:

Anti-inflammatory and Immunomodulatory Effects

Chelidonic acid has demonstrated potent anti-inflammatory properties by modulating the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][7] It also affects mast cell degranulation, a key event in allergic responses.[6] These immunomodulatory effects suggest its potential use in the treatment of inflammatory and allergic conditions.

Neuroprotective and Neuromodulatory Activities

One of the most promising areas of chelidonic acid research is its effects on the central nervous system. It is a known inhibitor of glutamate decarboxylase, the enzyme responsible for the synthesis of the inhibitory neurotransmitter GABA.[2] By modulating GABAergic neurotransmission, chelidonic acid may have applications in neurological and psychiatric disorders. Furthermore, studies have shown its potential to up-regulate Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival and plasticity, suggesting a role in combating neurodegenerative diseases.[1][5][22]

Other Reported Activities

In addition to its anti-inflammatory and neuroprotective effects, chelidonic acid has been reported to possess a range of other biological activities, including:

-

Antimicrobial and antiviral properties. [7]

-

Analgesic effects. [3]

-

Osteogenic properties, particularly in the form of its calcium salt, suggesting potential applications in bone regeneration.[3]

Future Perspectives and Conclusion

Chelidonic acid represents a compelling natural product with significant therapeutic potential. The identification of high-yielding alternative sources like Saussurea controversa and the exploration of the Asparagales order open up new avenues for its sustainable production. The elucidation of its biosynthetic pathway will be a critical next step, paving the way for metabolic engineering approaches to further enhance yields.

For drug development professionals, chelidonic acid offers a versatile scaffold for the design of novel therapeutics targeting a range of diseases characterized by inflammation and neuronal dysfunction. Further preclinical and clinical studies are warranted to fully realize the therapeutic promise of this remarkable molecule. This guide provides a foundational resource to stimulate and support these future research and development endeavors.

References

-

Shen, Z. W., Fisinger, U., Poulev, A., Eisenreich, W., Werner, I., Pleiner, E., Bacher, A., & Zenk, M. H. (2000). Tracer studies with 13C-labeled carbohydrates in cultured plant cells. Retrobiosynthetic analysis of chelidonic acid biosynthesis. Phytochemistry, 53(1), 41-50. [Link]

-

von der Mosel, A., & Zenk, M. H. (1991). Chelidonic acid and other conformationally restricted substrate analogues as inhibitors of rat brain glutamate decarboxylase. European Journal of Biochemistry, 195(2), 323-328. [Link]

-

. (n.d.). Chelidonic Acid: A Technical Guide to Natural Sources and Extraction Methodologies. BenchChem.

-

Miroshnichenko, L. A., Polyakova, T. Y., Avdeeva, E. Y., Krivoshchekov, S. V., Khlusov, I. A., & Belousov, M. V. (2022). Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review). Drug development & registration, 11(4), 8-16. [Link]

-

Kyllingsbæk, A. (1984). Determination of organic acids in plant material. Acta Agriculturae Scandinavica, 34(2), 175-180. [Link]

-

Jeong, H. J., Yang, S. Y., Kim, H. Y., Kim, N. R., Jang, J. B., & Kim, H. M. (2016). Chelidonic acid evokes antidepressant-like effect through the up-regulation of BDNF in forced swimming test. Experimental biology and medicine (Maywood, N.J.), 241(14), 1559–1567. [Link]

-

Marchut-Mikolajczyk, O., Drozdzynski, P., & Antczak, T. (2017). Endophytes isolated from Chelidonium majus and their abilities for biosurfactant production. Journal of Plant Physiology & Pathology, 5(2). [Link]

-

Strobel, G., & Daisy, B. (2003). Bioprospecting for microbial endophytes and their natural products. Microbiology and molecular biology reviews : MMBR, 67(4), 491–502. [Link]

- Oh, H. A., Kim, H. M., & Jeong, H. J. (2011). Beneficial effects of chelidonic acid on a model of allergic rhinitis. International immunopharmacology, 11(1), 39–45.

-

Wikipedia. (2023, December 1). Chelidonic acid. [Link]

-

Nawrot, J., & Goździcka-Józefiak, A. (2015). High-Content Analysis of Chelidonine and Berberine from Iranian Chelidonium majus L. Ecotypes in Different Ontogenetical Stages. Journal of Agricultural Science and Technology, 17(5), 1373-1384. [Link]

-

Malcolm, M. J., & Gear, J. R. (1971). The biosynthesis of chelidonic acid. Canadian journal of biochemistry, 49(4), 412–416. [Link]

-

Gałązka, A., Gawryjołek, K., Grządziel, J., & Frąc, M. (2021). Isolation and characterization of bacterial endophytes of Chelidonium majus L. Polish Journal of Microbiology, 70(3), 359-367. [Link]

-

Kowalczyk, M., Pecio, Ł., Stochmal, A., & Oleszek, W. (2011). Qualitative and quantitative analysis of steroidal saponins in crude extract and bark powder of Yucca schidigera Roezl. Journal of agricultural and food chemistry, 59(15), 8058–8064. [Link]

-

LibreTexts Chemistry. (2023, October 30). Liquid/Liquid Extraction. [Link]

-

Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Extraction, isolation and characterization of bioactive compounds from plants' extracts. African journal of traditional, complementary, and alternative medicines : AJTCAM, 8(1), 1–10. [Link]

-

Kyllingsbæk, A. (1984). Determination of organic acids in plant material. Acta Agriculturae Scandinavica, 34(2), 175-180. [Link]

- Wink, M. (2008). Plant secondary metabolism: diversity, function and its evolution.

- Google Patents. (n.d.).

-

Pourmazaheri, H., Ghanavi, J., Abdolshahi, R., & Asghari, J. (2015). High-Content Analysis of Chelidonine and Berberine from Iranian Chelidonium majus L. Ecotypes in Different Ontogenetical Stages Using Various Methods of Extraction. Journal of Agricultural Science and Technology, 17(5), 1373-1384. [Link]

-

Schäberle, T. F. (2016). Biosynthesis of α-pyrones. Beilstein journal of organic chemistry, 12, 571–588. [Link]

-

Santos-Zea, L., Leal-Díaz, A. M., Cortés-Ceballos, E., & Gutiérrez-Uribe, J. A. (2021). Hunting Bioactive Molecules from the Agave Genus: An Update on Extraction and Biological Potential. Molecules (Basel, Switzerland), 26(22), 6848. [Link]

-

Schäberle, T. F. (2016). Biosynthesis of α-pyrones. Beilstein journal of organic chemistry, 12, 571–588. [Link]

-

Jiang, N., Zhang, L., Shi, M., Li, X., & Zhang, J. (2020). Chemical Constituents, Antimicrobial Activity, and Food Preservative Characteristics of Aloe vera Gel. Agronomy, 9(12), 831. [Link]

-

Adugna, M., & Taddese, S. (2020). Antibacterial Activity and Phytochemical Components of Leaf Extracts of Agave americana. Journal of evidence-based integrative medicine, 25, 2515690X20968132. [Link]

-

Mandal, A., & Das, S. (2022). RETRACTED ARTICLE: Barbaloin: an amazing chemical from the 'wonder plant' with multidimensional pharmacological attributes. Naunyn-Schmiedeberg's archives of pharmacology, 395(11), 1315–1338. [Link]

-

Dippe, M., & Wessjohann, L. A. (2024). Enzymatic one-step synthesis of natural 2-pyrones and new-to-nature derivatives from coenzyme A esters. Journal of biotechnology, 387, 12-20. [Link]

-

Singh, D. K., Gulati, K., & Ray, A. (2016). Effects of chelidonic acid, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats. International immunopharmacology, 40, 229–234. [Link]

-

Schäberle, T. F. (2016). Biosynthesis of α-pyrones. Beilstein journal of organic chemistry, 12, 571–588. [Link]

-

Davis, S. C., Kuzminsky, E., & Yan, J. (2016). Tissue Composition of Agave americana L. Yields Greater Carbohydrates From Enzymatic Hydrolysis Than Advanced Bioenergy Crops. Frontiers in plant science, 7, 1198. [Link]

-

Kang, M. C., Kim, S. Y., Kim, Y. T., & Kim, E. A. (2017). Main anthraquinone components in Aloe vera and their inhibitory effects on the formation of advanced glycation end-products. Food science and biotechnology, 26(4), 1127–1133. [Link]

-

Okibe, N., & Johnson, D. B. (2004). Production of Glycolic Acid by Chemolithotrophic Iron- and Sulfur-Oxidizing Bacteria and Its Role in Delineating and Sustaining Acidophilic Sulfide Mineral-Oxidizing Consortia. Applied and environmental microbiology, 70(3), 1675–1681. [Link]

-

Maazoun, A., Arnao, M. B., & Bagues, M. (2019). Phytochemical content (mean ± SD) of Agave americana leaf extract. ResearchGate. [Link]

-

Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Wang, T. (2020). Identification and Structural Analysis of Spirostanol Saponin from Yucca schidigera by Integrating Silica Gel Column Chromatography and Liquid Chromatography/Mass Spectrometry Analysis. Molecules (Basel, Switzerland), 25(17), 3843. [Link]

-

Davis, S. C., & Borland, A. M. (2022). Agave americana: Characteristics and Potential Breeding Priorities. Plants (Basel, Switzerland), 11(17), 2279. [Link]

-

Kowalczyk, M., Pecio, Ł., Stochmal, A., & Oleszek, W. (2011). Qualitative and Quantitative Analysis of Steroidal Saponins in Crude Extract and Bark Powder of Yucca schidigera Roezl. Journal of agricultural and food chemistry, 59(15), 8058–8064. [Link]

-

Van Lanen, S. G., & Zachman, C. (2023). Biosynthesis-Guided Discovery and Engineering of α-Pyrone Natural Products from Type I Polyketide Synthases. Journal of natural products, 86(4), 1018–1027. [Link]

-

Battersby, A. R., & McDonald, E. (1979). Biosynthesis of porphyrins and corrins. Accounts of chemical research, 12(1), 14–22. [Link]

-

Kim, H. E., & Ahn, S. J. (2021). Anti-bacterial and anti-biofilm activities of arachidonic acid against the cariogenic bacterium Streptococcus mutans. Scientific reports, 11(1), 18880. [Link]

Sources

- 1. Chelidonic acid - Wikipedia [en.wikipedia.org]

- 2. Plant Pathogenic Fungi: A Treasure Trove of Bioactive γ-Pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application [mdpi.com]

- 4. Tracer studies with 13C-labeled carbohydrates in cultured plant cells. Retrobiosynthetic analysis of chelidonic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Biosynthesis of α-pyrones | Semantic Scholar [semanticscholar.org]

- 6. Effects of chelidonic acid, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Review on the phytochemistry and toxicological profiles of Aloe vera and Aloe ferox - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phytochemical profiles and classification of Agave syrups using 1H‐NMR and chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Plant associated fungal endophytes as a source of natural bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scitechnol.com [scitechnol.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Production of Glycolic Acid by Chemolithotrophic Iron- and Sulfur-Oxidizing Bacteria and Its Role in Delineating and Sustaining Acidophilic Sulfide Mineral-Oxidizing Consortia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of Soil-Applied Metabolic Modulators on the Accumulation of Specialized Metabolites in Chelidonium majus L - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Making sure you're not a bot! [drs.nio.res.in]

- 18. LC-ESI/MS-Phytochemical Profiling with Antioxidant, Antibacterial, Antifungal, Antiviral and In Silico Pharmacological Properties of Algerian Asphodelus tenuifolius (Cav.) Organic Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A Comprehensive Review on the Medicinal Plants from the Genus Asphodelus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biosynthesis of α-pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Chelidonic Acid in Plants: A Technical Guide to a Unique γ-Pyrone Pathway

Abstract

Chelidonic acid, a γ-pyrone dicarboxylic acid, is a plant secondary metabolite of significant interest due to its diverse pharmacological activities, including anti-inflammatory, anti-viral, and neuroprotective properties.[1] Despite its potential as a therapeutic scaffold, the precise biosynthetic pathway leading to its formation in plants has remained partially obscure for decades. This technical guide synthesizes the current understanding of chelidonic acid biosynthesis, moving from foundational isotopic labeling studies to the prevailing hypothesis involving the condensation of key precursors from primary metabolism. We provide a detailed examination of the proposed pathway, discuss the requisite experimental methodologies for its full elucidation, and offer protocols for the extraction, purification, and analysis of chelidonic acid. This document is intended for researchers in plant biochemistry, natural product chemistry, and drug development seeking a comprehensive understanding of this unique metabolic route.

Introduction: The Enigma of a Plant-Derived γ-Pyrone

Secondary metabolites in plants represent a vast and complex chemical space, evolved for defense, signaling, and environmental interaction.[2] Among these, compounds featuring a γ-pyrone ring are notable for their biological activities. Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) is a prime example, found predominantly in plant species such as Greater Celandine (Chelidonium majus) and various members of the Narcissus genus.[1][3]

Historically, the biosynthesis of γ-pyrones in nature is often associated with polyketide pathways. However, early investigations into chelidonic acid's origins quickly revealed a different, more unusual route. This guide will deconstruct the evidence that has shaped our current understanding and outline the technical approaches required to definitively map this pathway and harness it for biotechnological applications.

Elucidating the Pathway: From Isotopic Tracers to a C3 + C4 Hypothesis

The foundational work in deciphering the chelidonic acid pathway relied on isotopic labeling experiments, a classic technique to trace the metabolic fate of precursor molecules.[4] These studies, primarily conducted on Chelidonium majus, were crucial in narrowing down the potential metabolic starting points.

Foundational Labeling Studies

The experimental design is conceptually straightforward: introduce a radioactively labeled potential precursor into the plant system and, after a suitable incubation period, isolate the target molecule (chelidonic acid) and determine the location and extent of radiolabel incorporation.

Key Findings from Isotopic Labeling:

-

Poor Precursors: Administration of radioactive phenylalanine, tyrosine, pyruvate, aspartate, and acetate resulted in poor incorporation into the chelidonic acid structure.[3] This was a pivotal finding, as it effectively ruled out several common biosynthetic routes:

-

Aromatic Amino Acids: Lack of incorporation from phenylalanine and tyrosine indicated the pathway does not proceed via the shikimate pathway, a common route for aromatic compounds.

-

Krebs Cycle & Polyketides: The failure of pyruvate and acetate to act as efficient precursors suggested that the pathway is not directly fed by the Krebs cycle nor does it follow a typical polyketide synthase (PKS) mechanism, which uses acetyl-CoA and malonyl-CoA as building blocks.[3]

-

-

Good Precursors: In contrast, radioactive glucose, ribose, and carbon dioxide were efficiently incorporated into chelidonic acid.[3] This pointed towards primary photosynthetic metabolism as the ultimate source of the carbon backbone.

The distribution of radioactivity from these successful precursors led to the initial hypothesis that chelidonic acid arises from the condensation of a three-carbon (C3) unit with a four-carbon (C4) unit , both derived from the photosynthetic reduction cycle.[3]

Experimental Protocol: Isotopic Labeling for Pathway Elucidation

This protocol provides a generalized workflow for conducting isotopic labeling studies in plants to trace the biosynthesis of a target secondary metabolite.

-

Preparation of Labeled Precursor:

-

Obtain a high-purity, radio-labeled precursor (e.g., [U-¹⁴C]-Glucose) with a known specific activity.

-

Prepare a sterile aqueous solution of the labeled precursor at a suitable concentration. The concentration must be high enough to ensure uptake and incorporation but low enough to avoid toxicity.[4]

-

-

Administration to Plant System:

-

Select healthy, actively growing plants (e.g., Chelidonium majus in the flowering stage).

-

Choose an appropriate administration method:

-

Stem Feeding: Excise a portion of the stem and immerse the cut end in the labeled precursor solution.[4] This is effective for systemic distribution.

-

Root Feeding: Grow plants hydroponically and introduce the labeled precursor into the nutrient solution.[4]

-

Direct Injection: For plants with hollow stems or large petioles, directly inject the solution into the plant tissue.[4]

-

-

-

Incubation:

-

Maintain the plant under controlled growth conditions (light, temperature, humidity) for a period sufficient for metabolism and biosynthesis to occur (typically 24-72 hours).

-

-

Harvesting and Extraction:

-

Harvest the relevant plant tissues (e.g., leaves, stems).

-

Perform a thorough extraction to isolate the crude mixture of metabolites. A detailed protocol for chelidonic acid extraction is provided in Section 4.

-

-

Purification and Analysis:

-

Purify the target compound (chelidonic acid) from the crude extract using chromatographic techniques (see Section 4).

-

Confirm the identity and purity of the isolated compound using analytical methods like HPLC and Mass Spectrometry.[5][6]

-

Quantify the amount of radioactivity in the purified sample using liquid scintillation counting.

-

Calculate the specific incorporation of the label to determine the efficiency of the precursor.

-

-

Degradation Studies (Optional but Recommended):

-

To pinpoint the location of the label within the chelidonic acid molecule, perform chemical degradation reactions to break the molecule into smaller, identifiable fragments.

-

Measure the radioactivity of each fragment to map the carbon flow from the precursor to the final product.

-

The Modern Hypothesis: Condensation of PEP and a Pentose Phosphate

While the C3 + C4 model provided a solid foundation, subsequent research, particularly with cell suspension cultures of Leucojum aestivum (Summer Snowflake), has refined this hypothesis.[7] The currently proposed pathway involves the condensation of phosphoenolpyruvate (PEP) , a key C3 intermediate from glycolysis, with a pentose phosphate , a C5 product of the pentose phosphate pathway (PPP).[7]

This reaction is followed by a series of transformations, including cyclization and oxidative steps, that facilitate the loss of one carbon atom from the pentose precursor, ultimately yielding the C7 dicarboxylic acid structure of chelidonic acid.[7]

Proposed Biosynthetic Pathway

The precise intermediates and enzymes in this pathway are not yet definitively characterized. However, based on known biochemical reactions, a plausible sequence can be postulated.

Caption: Proposed biosynthesis of chelidonic acid from primary metabolites.

This proposed pathway elegantly connects the findings of the earlier labeling studies. Both PEP and pentose phosphates are direct products of glucose and ribose metabolism, explaining their efficiency as precursors. The pathway involves a C3 (PEP) and a C5 (pentose phosphate) unit, which, after the loss of one carbon, results in the C7 chelidonic acid backbone, aligning with the deduced C3 + C4 condensation model (where the C4 unit would be derived from the C5 precursor).

The Search for a Key Enzyme: A Role for Aldolase?

A critical unanswered question is the identity of the enzyme catalyzing the initial condensation of PEP and the pentose phosphate. One candidate class of enzymes is the aldolases . For instance, 4-hydroxy-4-methyl-2-oxoglutarate aldolase catalyzes the cleavage of its substrate into two molecules of pyruvate, a reaction mechanistically related to the proposed condensation.[8][9] While this specific enzyme is involved in bacterial degradation pathways, it demonstrates the catalytic potential for C-C bond formation and cleavage involving similar keto-acid structures.[10] Identifying a plant-based aldolase or a novel condensing enzyme with specificity for PEP and a pentose phosphate is a key goal for future research.

Methodologies for Pathway Characterization and Validation

Moving from a hypothetical pathway to a fully characterized one requires a multi-faceted experimental approach that combines modern 'omics' techniques with classical biochemical methods.

Extraction and Purification of Chelidonic Acid

A prerequisite for any analytical or characterization work is the efficient isolation of pure chelidonic acid from plant material.

Protocol: Extraction and Purification from Chelidonium majus

-

Plant Material: Harvest fresh aerial parts of C. majus. Dry the material in a convection oven at 40-50°C to a constant weight and grind it into a fine powder.

-

Initial Extraction:

-

Macerate 100 g of the dried plant powder in 1 L of 80% methanol.

-

Perform the extraction three times at room temperature with agitation for 24 hours each.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a concentrated aqueous residue.[1]

-

-

Acid-Base Fractionation:

-

Dissolve the aqueous residue in 500 mL of 1 M HCl.

-

A precipitate may form, which can be separated by filtration. The acidic aqueous solution contains chelidonic acid.

-

Wash the aqueous solution sequentially with chloroform (3 x 200 mL) to remove non-polar compounds.

-

-

Isolation of Calcium Chelatone:

-

Neutralize the acidic aqueous solution with a saturated solution of calcium hydroxide (Ca(OH)₂).

-

A white precipitate of the calcium salt of chelidonic acid will form.

-

Collect the precipitate by filtration and wash with deionized water.

-

-

Liberation and Purification:

-

Suspend the calcium salt in water and acidify with 1 M HCl until the precipitate dissolves.

-

The solution now contains free chelidonic acid.

-

For final purification, perform recrystallization. Dissolve the crude chelidonic acid in hot methanol, add concentrated HCl (3:1 v/v methanol to HCl), and allow to cool. Pure chelidonic acid will crystallize as fine needles.[1]

-

Alternatively, use column chromatography (e.g., polyamide or silica gel) for purification.[1]

-

Analytical Techniques

Quantitative and qualitative analysis is essential for confirming the presence of chelidonic acid and for metabolic profiling studies.

| Analytical Technique | Principle | Application in Chelidonic Acid Research |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Quantification of chelidonic acid in plant extracts; purity assessment. Often coupled with UV/VIS (photodiode array) detectors.[5][6] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | HPLC separation followed by mass analysis for identification based on mass-to-charge ratio and fragmentation patterns. | Confident identification of chelidonic acid and putative biosynthetic intermediates in complex mixtures.[11] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to elucidate the chemical structure of a molecule. | Unambiguous structural confirmation of isolated chelidonic acid and any novel intermediates.[12] |

Modern Approaches for Gene and Enzyme Discovery

Identifying the specific genes and enzymes responsible for chelidonic acid biosynthesis requires integrating transcriptomics, proteomics, and functional genomics.

Caption: A modern workflow for identifying biosynthetic genes.

-

Comparative Transcriptomics: Sequence the transcriptomes (all expressed genes) of high-producing plants (like C. majus) and compare them to non-producing or low-producing species. Genes that are highly expressed only in the producing species are potential candidates.

-

Co-expression Analysis: Within a producing plant, identify genes whose expression patterns correlate strongly with the accumulation of chelidonic acid across different tissues, developmental stages, or in response to elicitors.[3] Biosynthetic genes for a specific pathway are often co-regulated.

-

Candidate Gene Selection: From the co-expression data, prioritize candidate genes based on their predicted function (e.g., aldolases, cyclases, oxidoreductases).

-

Functional Characterization:

-

Heterologous Expression: Clone the candidate genes and express them in a heterologous host like E. coli or yeast to produce the recombinant enzyme.[13]

-

Enzyme Assays: Purify the recombinant enzyme and test its activity in vitro by providing the hypothesized substrates (e.g., PEP and ribose-5-phosphate) and analyzing for product formation using LC-MS.[10][14]

-

In Planta Validation: Use techniques like CRISPR/Cas9 or RNAi to silence the candidate gene in the native plant. A resulting decrease or loss of chelidonic acid production would provide strong evidence for the gene's role in the pathway.

-

Conclusion and Future Outlook

The biosynthesis of chelidonic acid represents a fascinating, non-canonical pathway for γ-pyrone formation in plants. While foundational isotopic labeling studies successfully identified primary metabolic precursors and ruled out common pathways, the specific enzymatic steps remain to be fully elucidated. The prevailing hypothesis points to a condensation of phosphoenolpyruvate and a pentose phosphate, a route that is biochemically plausible but requires definitive proof.

For researchers and drug development professionals, a complete understanding of this pathway is paramount. It opens the door to metabolic engineering strategies in microbial or plant systems for the sustainable, high-yield production of chelidonic acid and its derivatives. The next frontier in this field lies in applying modern 'omics' and synthetic biology tools to identify the elusive genes and enzymes that construct this unique natural product. The methodologies and protocols outlined in this guide provide a comprehensive framework for undertaking this exciting scientific challenge.

References

-

Malcolm, M. J., & Gear, J. R. (1971). The biosynthesis of chelidonic acid. Canadian Journal of Biochemistry, 49(4), 412–416. [Link]

-

Malcolm, M. J., & Gear, J. R. (1971). The Biosynthesis of Chelidonic Acid. Canadian Journal of Biochemistry. [Link]

-

ResearchGate. (n.d.). Scheme of the biosynthesis of chelidonic acid by Malcolm[15]. [Link]

-

Hassan, S., et al. (2023). From Nature to Lab: A Review of Secondary Metabolite Biosynthetic Pathways, Environmental Influences, and In Vitro Approaches. National Institutes of Health. [Link]

-

ResearchGate. (2016). Biotechnology of Plant Secondary Metabolism: Methods and Protocols. [Link]

-

Grienke, U., et al. (2024). Novel Approaches for the Analysis and Isolation of Benzylisoquinoline Alkaloids in Chelidonium majus. National Institutes of Health. [Link]

-

SlideShare. (2018). Biosynthesis of secondary metabolites in plants. [Link]

-

Wikipedia. (n.d.). 4-hydroxy-4-methyl-2-oxoglutarate aldolase. [Link]

-

Pourmazaheri, H., et al. (2017). High-Content Analysis of Chelidonine and Berberine from Iranian Chelidonium majus L. Ecotypes in Different Ontogenetical Stages. Tarbiat Modares University. [Link]

-

ResearchGate. (2023). High-Content Analysis of Chelidonine and Berberine from Iranian Chelidonium majus L. Ecotypes in Different Ontogenetical Stages Using Various Methods of Extraction. [Link]

-

Radek, M., et al. (2022). Experimental and theoretical characterization of chelidonic acid structure. ResearchGate. [Link]

-

MtoZ Biolabs. (n.d.). Enzyme Isolation, Purification, and Characterization. [Link]

-

Longdom Publishing. (n.d.). Characterization, Quality Assessment and Purification Techniques for Enzymes. [Link]

-

Wageningen University & Research. (n.d.). Techniques for Enzyme Purification. [Link]

-

Mazurkewich, S., & Seah, S. Y. K. (2016). Investigation into the Mode of Phosphate Activation in the 4-Hydroxy-4-Methyl-2-Oxoglutarate/4-Carboxy-4-Hydroxy-2-Oxoadipate Aldolase from Pseudomonas putida F1. PLOS One. [Link]

-

MtoZ Biolabs. (n.d.). Isolation, Purification, and Characterization of Enzymes. [Link]

-

Manjasetty, B. A., et al. (2010). Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases. Journal of Biological Chemistry, 285(47), 36608–36615. [Link]

Sources

- 1. Phenolic Acids and Amaryllidaceae Alkaloids Profiles in Leucojum aestivum L. In Vitro Plants Grown under Different Light Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic one-step synthesis of natural 2-pyrones and new-to-nature derivatives from coenzyme A esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Integrative omics approaches for biosynthetic pathway discovery in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. 4-hydroxy-4-methyl-2-oxoglutarate aldolase - Wikipedia [en.wikipedia.org]

- 9. Investigation into the Mode of Phosphate Activation in the 4-Hydroxy-4-Methyl-2-Oxoglutarate/4-Carboxy-4-Hydroxy-2-Oxoadipate Aldolase from Pseudomonas putida F1 | PLOS One [journals.plos.org]

- 10. Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. microbenotes.com [microbenotes.com]

- 13. researchgate.net [researchgate.net]

- 14. Galanthamine production by Leucojum aestivum cultures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of isotopically labeled arachidonic acids to probe the reaction mechanism of prostaglandin H synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical and physical properties of Chelidonic acid monohydrate

An In-Depth Technical Guide to the Chemical and Physical Properties of Chelidonic Acid Monohydrate

Abstract: Chelidonic acid, a naturally occurring γ-pyrone dicarboxylic acid, has emerged as a molecule of significant interest for researchers in pharmacology and drug development. Its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects, underscore its potential as a therapeutic agent and a scaffold for novel drug design.[1][2][3] This guide provides a comprehensive technical overview of Chelidonic acid monohydrate, focusing on its core chemical and physical properties, analytical characterization, and practical methodologies for its synthesis and isolation. Designed for scientists and drug development professionals, this document synthesizes foundational data with field-proven insights to facilitate its application in research and development.

Core Molecular and Physical Characteristics

Understanding the fundamental properties of a compound is the bedrock of its application in any research endeavor. Chelidonic acid monohydrate is the hydrated form of 4-oxo-4H-pyran-2,6-dicarboxylic acid. The presence of a water molecule within its crystal lattice influences its stability, solubility, and handling characteristics compared to its anhydrous form.

Molecular Structure and Identification

The molecular structure consists of a γ-pyrone ring substituted with two carboxylic acid groups at the C2 and C6 positions. This arrangement is crucial for its chemical reactivity and its ability to chelate metal ions.

-

IUPAC Name: 4-oxopyran-2,6-dicarboxylic acid;hydrate

-

Synonyms: 4-Oxo-4H-pyran-2,6-dicarboxylic Acid Monohydrate, Jervasic Acid[4][5]

-

CAS Number: 6003-94-7

-

Molecular Formula: C₇H₆O₇

-

InChI Key: KJZJAKSEIQOKAK-UHFFFAOYSA-N

The planarity of the pyranone ring and the disposition of the carboxylic acid groups have been confirmed through X-ray crystallography. Studies on its methanol solvate reveal a layered crystal structure held together by a network of hydrogen bonds involving the carboxylic acid groups, the pyrone carbonyl, and the solvent molecules.[6][7] This intricate H-bonding is distinct from the typical dimers seen in other dicarboxylic acids and is a key determinant of its solid-state properties.[7]

Physicochemical Properties

The physicochemical data are critical for designing experimental protocols, from dissolution for in vitro assays to formulation development.

| Property | Value | Source(s) |

| Molecular Weight | 202.12 g/mol | |

| Appearance | White to light yellow/beige crystalline powder | [4][8] |

| Melting Point | ~265 °C (with decomposition) | [4] |

| Water Content | 8.5% to 9.5% | |

| Solubility | Sparingly soluble in water. Soluble in hot water. Soluble in DMSO (~1 mg/mL). For aqueous buffers, initial dissolution in DMSO is recommended, followed by dilution. | [9][10] |

-

Expert Insight: The decomposition at the melting point indicates thermal lability. For any process requiring heating, such as drying or certain chemical reactions, it is advisable to perform a thermogravimetric analysis (TGA) to precisely determine the dehydration temperature and the onset of decomposition. The anhydrous form can be obtained by drying, first at 100°C for two hours, followed by heating to 160°C to a constant weight.[9]

Synthesis and Natural Sourcing

Chelidonic acid can be obtained through chemical synthesis or extraction from natural sources. The choice of method depends on the required scale, purity, and available resources.

Chemical Synthesis: The Claisen Condensation Approach

A well-established method for synthesizing chelidonic acid is the Claisen condensation of diethyl oxalate and acetone, followed by cyclization.[11][12] This method provides a reliable route to high-purity material independent of natural source variability.

Caption: Workflow for the synthesis of Chelidonic Acid.

-

Preparation of Sodium Ethoxide: Dissolve sodium metal in high-grade absolute ethanol to prepare the sodium ethoxide solution.

-

Condensation: In a three-necked flask equipped with a stirrer and reflux condenser, cool half of the sodium ethoxide solution until solidification begins. Add a mixture of dry acetone and ethyl oxalate at once and begin stirring.

-

Reaction Progression: As the reaction proceeds (indicated by heat evolution and color change), add the second half of the hot sodium ethoxide solution along with more ethyl oxalate. The mixture will become a solid mass.

-

Alcohol Removal: Heat the flask in an oil bath at 110°C to distill off approximately 150 cc of alcohol.

-

Hydrolysis: Cool the reaction mixture and treat the resulting sodium derivative with a mixture of concentrated hydrochloric acid and cracked ice.

-

Cyclization: The resulting acetone diethyloxalate is refluxed with concentrated HCl on a steam bath for about 20 hours to facilitate cyclization.

-

Isolation: After cooling, the hydrated chelidonic acid precipitates and is collected by filtration, washed with ice water, and dried.[11]

Extraction from Natural Sources

Chelidonic acid is found in several plant species, most notably Greater Celandine (Chelidonium majus) and Saussurea controversa.[3][13] Extraction from these sources offers a "green chemistry" alternative to synthesis.

-

Extraction: Macerate 600 g of air-dried plant material with 6000 mL of 40% ethanol. Perform the extraction three times at 80°C for 1 hour each.

-

Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a concentrated aqueous residue.

-

Initial Fractionation: Dissolve the dried extract in water. A white precipitate, containing a calcium complex of chelidonic acid, will form. Separate this precipitate by filtration.

-

Purification via Column Chromatography: Dissolve the relevant fractions and perform column chromatography using a polyamide stationary phase. Elute with an ethanol/water gradient (increasing water content from 5% to 50%) to isolate the pure chelidonic acid.

-

Recrystallization (Optional): For enhanced purity, dissolve the isolated compound in hot methanol and add concentrated HCl (3:1 v/v methanol:HCl). Cooling the solution will yield needle-like crystals of chelidonic acid.[3]

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quantity of Chelidonic acid monohydrate. A multi-technique approach provides a comprehensive characterization.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The FTIR spectrum is a powerful tool for identifying key functional groups. The spectrum of Chelidonic acid monohydrate will exhibit characteristic absorptions for the O-H stretch of the carboxylic acids and water, the C=O stretch of the pyrone ring and carboxylic acids, and C=C and C-O stretches within the heterocyclic ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the molecule's symmetry, the ¹H NMR spectrum is relatively simple. It will show a singlet for the two equivalent vinyl protons on the pyran ring and a broad signal for the acidic protons of the carboxylic acid groups and the water molecule.[14] The exact chemical shift will depend on the solvent used.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons (pyrone and carboxylic acids), the vinyl carbons, and the carbon atoms attached to the ring oxygen, confirming the carbon skeleton.

-

-

UV-Visible (UV-Vis) Spectrophotometry: In a suitable solvent, Chelidonic acid exhibits a maximum absorbance (λmax) in the UV range, typically between 200-400 nm. This property is the basis for its quantification using UV-Vis spectrophotometry.[15]

Chromatographic and Electrophoretic Methods

For quantification in complex matrices, separation-based techniques are superior due to their high specificity.

| Technique | Principle | Advantages | Considerations |

| HPLC | Separation based on polarity using a reversed-phase column. | High specificity, precision (%RSD < 2%), and accuracy (98-102% recovery). Established method for quality control. | Requires specific column and mobile phase optimization. Run time is typically 5-15 minutes. |

| UV-Vis Spectrophotometry | Quantification based on light absorbance at λmax. | Very fast (< 1 minute), simple, and low cost per sample. | Moderate specificity; prone to interference from other compounds that absorb at the same wavelength. Best for pure samples. |

| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | High separation efficiency and specificity. Requires minimal sample volume. | Can have lower precision (%RSD < 5%) compared to HPLC. Requires careful buffer pH control. |

Source: Adapted from BenchChem.[15]

-

Solvent Selection: Choose a solvent in which Chelidonic acid monohydrate is fully soluble and that is transparent in the expected UV range (e.g., methanol, water, or a buffer).

-

Determine λmax: Prepare a standard solution and scan it across a wavelength range of 200-400 nm to identify the wavelength of maximum absorbance.

-

Prepare Calibration Curve: Create a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax. Plot absorbance versus concentration to generate a calibration curve (linearity should be >0.998).

-

Sample Analysis: Prepare the sample solution, ensuring its concentration falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration using the calibration curve equation.[15]

Biological Activity and Mechanism of Action

Chelidonic acid's therapeutic potential stems from its ability to modulate key biological pathways, making it a subject of interest in drug discovery.[16] It exhibits a wide spectrum of pharmacological effects, including antioxidant, anti-inflammatory, immunomodulatory, and neuroprotective properties.[1][17]

-

Anti-inflammatory Action: It has been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2][3]

-

Neuroprotective Effects: Research indicates that chelidonic acid can up-regulate the expression of Brain-Derived Neurotrophic Factor (BDNF) and the phosphorylation of Extracellular signal-regulated kinase (ERK), a pathway vital for neuronal survival and plasticity.[3]

Caption: Modulation of key signaling pathways by Chelidonic Acid.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, Chelidonic acid is considered an irritant.

-

Hazard Statements:

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. Work in a well-ventilated area or a fume hood to avoid inhalation of the powder.

Conclusion

Chelidonic acid monohydrate is a versatile and pharmacologically significant molecule. Its well-defined chemical and physical properties, coupled with established methods for its synthesis, extraction, and analysis, provide a solid foundation for its exploration in drug development. The insights into its crystal structure, spectroscopic signature, and biological mechanisms of action detailed in this guide are intended to empower researchers to confidently and effectively incorporate this promising compound into their scientific workflows.

References

- Miroshnichenko, E., & Zhidkova, E. (2022). Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review).

- Harish, K., et al. (2025). A Brief Review on Pharmacological Efficacy of Chelidonic Acid.

-

Riegel, E. R., & Zwilgmeyer, F. (n.d.). Chelidonic acid. Organic Syntheses Procedure. [Link]

-